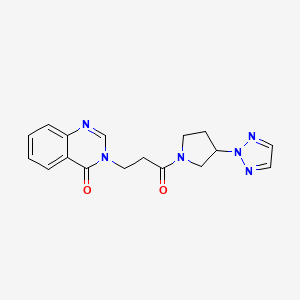

3-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

The compound 3-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (CAS: 1798466-22-4) features a quinazolin-4(3H)-one core linked to a pyrrolidine ring substituted with a 1,2,3-triazole moiety via a 3-oxopropyl chain. Its molecular formula is C₁₇H₁₈N₆O₂ (MW: 338.4 g/mol), and the Smiles notation is O=C(CCn1cnc2ccccc2c1=O)N1CCC(n2ccnn2)C1 .

Properties

IUPAC Name |

3-[3-oxo-3-[3-(triazol-2-yl)pyrrolidin-1-yl]propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2/c24-16(21-9-5-13(11-21)23-19-7-8-20-23)6-10-22-12-18-15-4-2-1-3-14(15)17(22)25/h1-4,7-8,12-13H,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHGVPHGLHISGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a novel organic molecule that incorporates a quinazolinone core, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This structure includes key functional groups such as a triazole ring, pyrrolidine moiety, and a quinazolinone framework, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, quinazolinone derivatives have shown to inhibit breast cancer resistance protein (BCRP), which is crucial for drug resistance in cancer therapy .

- Receptor Modulation : The triazole and pyrrolidine components may facilitate binding to receptors, altering their activity. This interaction can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Recent studies indicate that quinazolinone derivatives exhibit significant anticancer properties. For example:

- In vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines, demonstrating potent cytotoxic effects. In particular, derivatives were shown to induce apoptosis in breast cancer cells by downregulating anti-apoptotic proteins .

Antimicrobial Activity

Quinazolinone compounds have also been evaluated for their antimicrobial properties:

- Bacterial Inhibition : In vitro tests revealed that certain derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard methods like the agar dilution technique .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays:

- DPPH and ABTS Assays : Results indicated that the presence of hydroxyl groups in the molecule enhances its ability to scavenge free radicals, thereby exhibiting protective effects against oxidative stress .

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolinone derivatives:

- Breast Cancer Resistance : A study demonstrated that a series of quinazolinones effectively inhibited BCRP function, leading to increased sensitivity of resistant cancer cells to chemotherapeutic agents .

- Antimicrobial Evaluation : Another study reported the synthesis and evaluation of various quinazolinone derivatives against clinical isolates of bacteria and fungi. Compounds with specific substitutions showed enhanced activity compared to standard antibiotics .

Comparison with Similar Compounds

3-Alkyl-2-(((4-(2-oxopropyl)-1H-1,2,3-triazol-1-yl)alkyl)thio)-2,3-dihydroquinazolin-4(1H)-one

- Structure: Combines quinazolinone with a 1,2,3-triazole via a thioether (-S-) and alkyl chain, differing from the target compound’s ketone and pyrrolidine linkage.

- Synthesis : Utilizes a recyclable Cu@Py-Oxa@SPION catalyst for azide-alkyne cycloaddition (77–86% yield), emphasizing eco-friendliness and scalability .

- Advantages : High synthetic efficiency and catalyst reusability (7 cycles without activity loss).

- Limitations : Thioether bonds may reduce metabolic stability compared to the target compound’s ketone linkage .

2-Mercapto-3-(3-morpholin-4-ylpropyl)quinazolin-4(3H)-one

- Structure : Features a morpholine ring and mercapto (-SH) group instead of triazole-pyrrolidine.

- Applications: Not explicitly stated, but morpholine derivatives are often explored for CNS-targeted therapies due to blood-brain barrier permeability .

3-(2-Hydroxy-3-(pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one

- Structure : Contains a hydroxypropyl-pyrrolidine chain instead of the triazole-pyrrolidine-ketone system.

- Synthesis: Prepared via epoxide ring-opening with pyrrolidin-2-ylmethanol, followed by fluorination (24% yield) .

- Advantages : Hydroxyl group improves solubility; pyrrolidine may enhance conformational flexibility for receptor interactions.

- Comparison : Lower molecular weight (304.4 g/mol vs. 338.4 g/mol) suggests better bioavailability but reduced heterocyclic diversity .

Quinazolinone Derivatives from Chemical Databases

- Examples: 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (Similarity: 0.52): Lacks triazole but includes a fused pyrrole ring, likely altering electron distribution and binding modes.

- Trends: Higher similarity scores (0.85–0.89) correlate with conserved quinazolinone cores but divergent substituents, impacting solubility and target specificity .

Structural and Functional Analysis

Key Structural Differences

| Compound | Heterocycles Present | Linkage Type | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| Target Compound | Quinazolinone, Triazole, Pyrrolidine | Ketone, Propyl | 338.4 | Rigid triazole-pyrrolidine motif |

| 3-Alkyl-2-(triazolyl)thio Derivative | Quinazolinone, Triazole | Thioether, Alkyl | ~350–400 (estimated) | Eco-friendly synthesis |

| 2-Mercapto-morpholinyl Derivative | Quinazolinone, Morpholine | Propyl, Thiol | 335.4 | High solubility |

| Hydroxypropyl-pyrrolidine Derivative | Quinazolinone, Pyrrolidine | Hydroxypropyl | 304.4 | Enhanced flexibility |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing quinazolinone-triazole hybrids like 3-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one?

- Methodological Answer : Multi-step synthesis often involves (i) forming the quinazolinone core via cyclization of anthranilic acid derivatives, (ii) introducing the triazole moiety via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and (iii) coupling with pyrrolidine intermediates. For example, triazole-pyrrolidine intermediates can be synthesized using click chemistry, followed by amidation or alkylation to attach the quinazolinone moiety . Green chemistry approaches, such as reusable Cu@Py-Oxa@SPION catalysts, improve efficiency and sustainability .

Q. How is X-ray crystallography applied to confirm the structural integrity of quinazolinone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is standard for resolving bond lengths, angles, and stereochemistry. Data collection involves monochromatic radiation (Mo-Kα or Cu-Kα), followed by structure solution via direct methods (SHELXS) and refinement (SHELXL). Disordered regions or twinning require specialized protocols, such as using SHELXD for dual-space methods .

Q. What spectroscopic techniques are essential for characterizing triazole-functionalized quinazolinones?

- Methodological Answer :

- NMR : - and -NMR identify proton environments (e.g., triazole protons at δ 7.5–8.5 ppm) and carbonyl groups (quinazolinone C=O at ~165–170 ppm).

- HRMS : Confirms molecular ion peaks and fragmentation patterns.

- FT-IR : Validates functional groups (e.g., C=O stretches at 1680–1720 cm, triazole C-N at 1450–1500 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of triazole-containing quinazolinones?

- Methodological Answer : Contradictions (e.g., unexpected NOE correlations or splitting patterns) may arise from dynamic effects or tautomerism. Strategies include:

- Variable-temperature NMR : To identify rotational barriers or tautomeric equilibria.

- DFT calculations : Compare experimental and computed -NMR chemical shifts.

- X-ray crystallography : Provides unambiguous spatial arrangements, resolving ambiguities from solution-state data .

Q. What computational strategies predict the bioactivity of quinazolinone-triazole hybrids?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite assess binding affinities to targets (e.g., kinases, inflammatory enzymes). For example, quinazolinones with triazole substituents show enhanced interactions with COX-2 active sites .

- QSAR modeling : Correlates structural features (e.g., logP, polar surface area) with bioactivity data to prioritize derivatives for synthesis .

Q. How can green chemistry principles optimize the synthesis of quinazolinone-triazole hybrids?

- Methodological Answer :

- Catalyst design : Reusable magnetic nanoparticles (e.g., Cu@Py-Oxa@SPION) enable high-yield CuAAC reactions with >80% recovery over 7 cycles .

- Solvent selection : Ethanol/water mixtures or ionic liquids replace toxic solvents (DMF, DCM).

- One-pot multi-component reactions : Reduce purification steps; e.g., L-proline-catalyzed condensations of aldehydes, amines, and isocyanides .

Q. What strategies mitigate safety risks when handling reactive intermediates in quinazolinone synthesis?

- Methodological Answer :

- Risk assessment : Use computational tools (e.g., CAMEO) to predict hazardous byproducts.

- Engineering controls : Schlenk lines for air-sensitive steps (e.g., azide formation).

- PPE and protocols : Follow OSHA guidelines for nitrile gloves and fume hoods, especially for thiol-containing intermediates (e.g., 2-thioxoquinazolinones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.